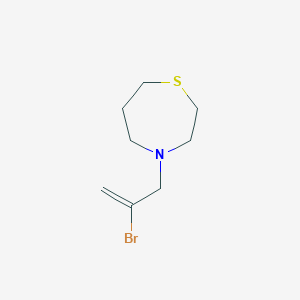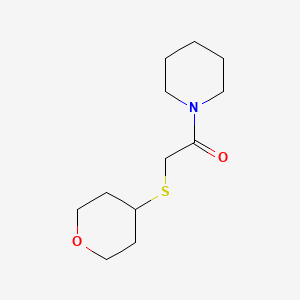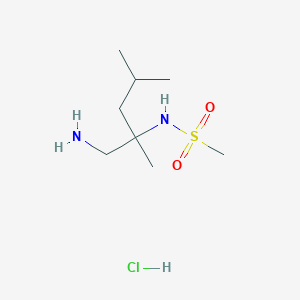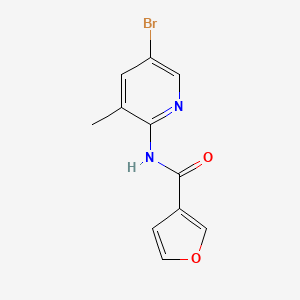
4-(2-Bromoprop-2-enyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoprop-2-enyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains a thiazepane ring and a bromopropenyl group. This compound has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The exact mechanism of action of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is not fully understood. However, it is believed to exert its pharmacological activities by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects
4-(2-Bromoprop-2-enyl)-1,4-thiazepane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess antiviral activity against the herpes simplex virus.
実験室実験の利点と制限
One of the advantages of using 4-(2-Bromoprop-2-enyl)-1,4-thiazepane in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using 4-(2-Bromoprop-2-enyl)-1,4-thiazepane in lab experiments. For example, it is a highly reactive compound that can easily undergo chemical reactions with other compounds in the lab. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 4-(2-Bromoprop-2-enyl)-1,4-thiazepane. One area of research could focus on its potential applications in drug discovery. It has been shown to possess a wide range of pharmacological activities, which makes it a promising lead compound for the development of new drugs.
Another area of research could focus on its mechanism of action. Although some studies have investigated its molecular targets, the exact mechanism of action of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane is still not fully understood. Further research in this area could help to elucidate the molecular mechanisms underlying its pharmacological activities.
Finally, future research could also focus on the synthesis of new derivatives of 4-(2-Bromoprop-2-enyl)-1,4-thiazepane. By modifying the structure of this compound, researchers may be able to create new compounds with improved pharmacological activities and fewer side effects.
合成法
There are several methods for synthesizing 4-(2-Bromoprop-2-enyl)-1,4-thiazepane, including the reaction of 2-bromoacrolein and thiosemicarbazide, the reaction of 2-bromoacrolein and 1,4-diaminobutane, and the reaction of 2-bromoacrolein and 1,4-dithiane. Among these methods, the reaction of 2-bromoacrolein and thiosemicarbazide is the most commonly used method. This method involves the condensation of 2-bromoacrolein with thiosemicarbazide in the presence of a base to form the thiazepane ring.
科学的研究の応用
4-(2-Bromoprop-2-enyl)-1,4-thiazepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
特性
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNS/c1-8(9)7-10-3-2-5-11-6-4-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAPXJVKJYHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCSCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoprop-2-enyl)-1,4-thiazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)






![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)


![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)